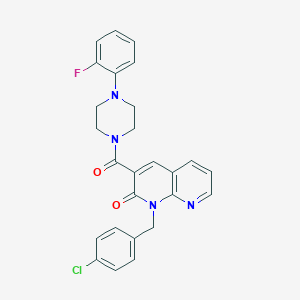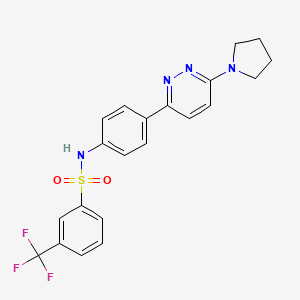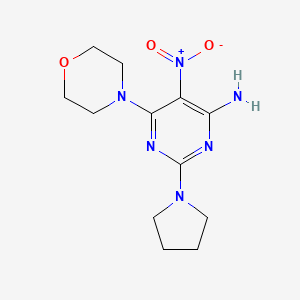![molecular formula C17H14ClN3O2 B11256831 2-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11256831.png)
2-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains an indole moiety (the pyrido[1,2-A]pyrimidin-3-YL part) and a benzamide group.
- The compound’s systematic name indicates its chlorine substitution, dimethyl groups, and the oxo group within the pyrido[1,2-A]pyrimidine ring.
- It has potential biological activities due to its unique structure.
2-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide: is a heterocyclic compound with a complex structure.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of investigation.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s detailed research and applications are continually evolving, so further studies are essential to fully understand its potential
Properties
Molecular Formula |
C17H14ClN3O2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-6-5-9-21-15(10)19-11(2)14(17(21)23)20-16(22)12-7-3-4-8-13(12)18/h3-9H,1-2H3,(H,20,22) |
InChI Key |
IWOWZPJWNNYNHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256759.png)


![Ethyl 4-{2-[7-methoxy-4-oxo-3-(pyridine-4-carbonyl)-1,4-dihydroquinolin-1-YL]acetamido}benzoate](/img/structure/B11256780.png)
![3-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11256787.png)
![5-Methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256788.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11256793.png)
![6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11256796.png)

![N-(4-bromo-3-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256813.png)
![2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11256821.png)


![N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11256829.png)
